molecular formula C16H17NO4S B15074797 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone CAS No. 76173-53-0

4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone

Cat. No.: B15074797
CAS No.: 76173-53-0
M. Wt: 319.4 g/mol
InChI Key: UDIUAKAUCQVXAI-UHFFFAOYSA-N
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Description

4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.382 g/mol . This compound is known for its unique structural features, which include a nitro group and a sulfone group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone involves several steps. One common synthetic route includes the nitration of 4-(1,1-dimethylethyl)phenyl phenyl sulfone, followed by purification processes to obtain the desired product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone include other nitro and sulfone-containing compounds, such as:

Properties

CAS No.

76173-53-0

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(2-methyl-1-nitropropan-2-yl)benzene

InChI

InChI=1S/C16H17NO4S/c1-16(2,12-17(18)19)13-8-10-15(11-9-13)22(20,21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

UDIUAKAUCQVXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[N+](=O)[O-])C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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